molecular formula C10H14N2O2 B1319835 N-(4-Amino-2-methylphenyl)-2-methoxyacetamide CAS No. 926271-83-2

N-(4-Amino-2-methylphenyl)-2-methoxyacetamide

Cat. No. B1319835
CAS RN: 926271-83-2
M. Wt: 194.23 g/mol
InChI Key: YXWPCADWCCAKMF-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-2-methoxyacetamide (NAMAM) is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. NAMAM has been used in a variety of experiments, ranging from drug development to biochemistry.

Scientific Research Applications

Anticancer Activity A study on 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs, structurally similar to N-(4-Amino-2-methylphenyl)-2-methoxyacetamide, showed potent in vitro anticancer activity. The study highlighted the importance of substitutions on nitrogen to the antitumor potency, indicating the potential of nitrogen-substituted compounds like N-(4-Amino-2-methylphenyl)-2-methoxyacetamide in cancer research (Dong et al., 2010).

Chemoselective Acetylation in Antimalarial Drug Synthesis N-(2-Hydroxyphenyl)acetamide, a compound related to N-(4-Amino-2-methylphenyl)-2-methoxyacetamide, is an intermediate in the synthesis of antimalarial drugs. A study explored the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, indicating the importance of such acetamide compounds in drug synthesis and possibly the synthesis of antimalarial drugs (Magadum & Yadav, 2018).

Dye Production Intermediate N-(3-Amino-4-methoxyphenyl)acetamide, closely related to the compound , is used as an intermediate in the production of azo disperse dyes. A novel catalyst was developed for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, demonstrating the role of such compounds in dye manufacturing (Qun-feng, 2008).

properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-5-8(11)3-4-9(7)12-10(13)6-14-2/h3-5H,6,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWPCADWCCAKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588286
Record name N-(4-Amino-2-methylphenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

926271-83-2
Record name N-(4-Amino-2-methylphenyl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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